6,6-Dimethylpiperidin-3-ol
Description
6,6-Dimethylpiperidin-3-ol is a piperidine derivative characterized by a six-membered saturated ring with two methyl groups at the 6th position and a hydroxyl group at the 3rd position. It is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. Its hydrochloride salt form (this compound hydrochloride) is commercially available and widely used due to enhanced stability and solubility . The compound’s stereochemistry and substituent arrangement influence its reactivity, making it a versatile intermediate for constructing complex molecules.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
6,6-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(9)5-8-7/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
SGVDSXXMVRCBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 6,6-dimethyl-3-piperidone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,6-dimethyl-3-piperidone, while substitution reactions can produce various substituted piperidines .
Scientific Research Applications
6,6-Dimethylpiperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Industrial Research: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-ol
- Key Differences :
- Contains four methyl groups (positions 2 and 6) compared to two in this compound.
- Hydroxyl group at 4th position instead of 3rd.
- Implications :
(3R,6S)-6-Methylpiperidin-3-Ol Hydrochloride
- Key Differences :
- Only one methyl group at position 6 (vs. two in this compound).
- Stereochemistry (R,S configuration) introduces chiral centers, influencing interactions in enantioselective synthesis.
- Implications :
Pyridine-Based Analogues
5,6-Dimethoxypyridin-3-ol
- Key Differences :
- Aromatic pyridine ring (unsaturated) vs. saturated piperidine in this compound.
- Methoxy substituents at positions 5 and 4.
- Implications :
6-Iodo-5-methoxypyridin-3-ol
- Key Differences :
- Iodine substituent at position 6 and methoxy at position 3.
- Electrophilic substitution patterns differ significantly from piperidine derivatives .
Complex Heterocyclic Analogues
3-Hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol
- Key Differences :
- Fused bicyclic structure with a pyran core and additional methyl/hexyl groups.
- Implications: Extended conjugation and lipophilic substituents enhance binding to hydrophobic targets (e.g., cannabinoid receptors). Structural complexity limits synthetic accessibility compared to simpler piperidines .
Data Table: Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
